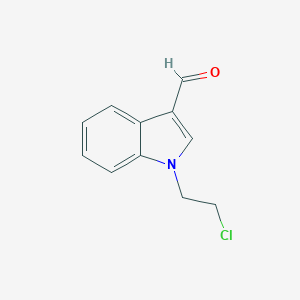
(2R,6R)-2,6-二甲基吗啉
描述
“(2R,6R)-2,6-Dimethylmorpholine” is a chemical compound. It is a metabolite of ketamine . It has been studied for its potential antidepressant effects .
Synthesis Analysis
“(2R,6R)-2,6-Dimethylmorpholine” is a metabolite of ketamine and norketamine . A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was used to construct a variant that enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .Molecular Structure Analysis
The molecular formula of “(2R,6R)-2,6-Dimethylmorpholine” is C6H13NS . The average mass is 131.239 Da and the monoisotopic mass is 131.076874 Da .Chemical Reactions Analysis
“(2R,6R)-2,6-Dimethylmorpholine” has been found to have antidepressant-like effects in mice . It has also been found to suppress calcium responses and CGRP overexpression in cultured DRG neurons elicited by the agonists of TRPA1 or/and TRPV1 .Physical And Chemical Properties Analysis
The density of “(2R,6R)-2,6-Dimethylmorpholine” is 0.9±0.1 g/cm3. It has a boiling point of 189.3±15.0 °C at 760 mmHg. The vapour pressure is 0.6±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.5±3.0 kJ/mol. The flash point is 68.3±20.4 °C .科学研究应用
作用机制
Target of Action
The primary target of (2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . This receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
(2R,6R)-HNK interacts with AMPARs, leading to an increase in glutamate release probability . This interaction enhances excitatory synaptic transmission in the hippocampus, a region of the brain involved in emotion and memory .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which controls various neuronal functions .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The single ascending dose (SAD) study conducted in healthy volunteers showed that the drug has standard safety and pharmacokinetics (PK) properties . The doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the drug was diluted into a 53 mL total volume of formulant .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include a rapid and sustained antidepressant-like effect . This effect is thought to be mediated by the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for the antidepressant-like effects of (2R,6R)-HNK .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the drug’s antidepressant effects require activity-dependent BDNF signaling . .
实验室实验的优点和局限性
The main advantage of using (2R,6R)-2,6-Dimethylmorpholine in laboratory experiments is its low cost and availability. Additionally, it is non-toxic and has a low boiling point, making it easy to work with. However, (2R,6R)-2,6-Dimethylmorpholine is also volatile and has a low flash point, making it potentially dangerous to work with.
未来方向
The use of (2R,6R)-2,6-Dimethylmorpholine in research and industrial applications is increasing, and there are a number of potential future directions for its use. These include its use in the synthesis of new compounds, in the development of new pharmaceuticals, and in the development of new catalysts. Additionally, (2R,6R)-2,6-Dimethylmorpholine could be used in the development of new drugs and in the development of new methods for the synthesis of organic compounds. Finally, (2R,6R)-2,6-Dimethylmorpholine could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
(2R,6R)-2,6-Dimethylmorpholine can be synthesized in a two-step process. The first step is the reaction of dimethylformamide (DMF) with sodium hydroxide, which yields sodium dimethylamide and formic acid. The second step is the reaction of sodium dimethylamide with ethyl bromide, which yields (2R,6R)-2,6-Dimethylmorpholine.
安全和危害
生化分析
Biochemical Properties
(2R,6R)-2,6-Dimethylmorpholine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .
Cellular Effects
(2R,6R)-2,6-Dimethylmorpholine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these cellular processes is significant, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of action of (2R,6R)-2,6-Dimethylmorpholine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R,6R)-2,6-Dimethylmorpholine change over time. The compound exhibits stability and degradation patterns that influence its long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2R,6R)-2,6-Dimethylmorpholine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
(2R,6R)-2,6-Dimethylmorpholine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s biochemical activity .
Transport and Distribution
(2R,6R)-2,6-Dimethylmorpholine is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity .
Subcellular Localization
The subcellular localization of (2R,6R)-2,6-Dimethylmorpholine influences its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors play a crucial role in determining the compound’s subcellular localization and subsequent activity .
属性
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308806 | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 171753-74-5 | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)



![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)





